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molecular formula C16H16ClN3O4S B447016 1-(3-CHLOROPHENYL)-4-(4-NITROBENZENESULFONYL)PIPERAZINE

1-(3-CHLOROPHENYL)-4-(4-NITROBENZENESULFONYL)PIPERAZINE

Cat. No. B447016
M. Wt: 381.8g/mol
InChI Key: XPJMWZGQPYKFAE-UHFFFAOYSA-N
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Patent
US04159331

Procedure details

1-[(p-Nitrophenyl)sulfonyl]-4-(m-chlorophenyl)piperazine is reduced with aqueous titanium trichloride in ether solution by dropwise addition of aqueous TiCl3 until the purple color is no longer discharged. The reaction progress is followed by thin layer chromatography. Work-up with concentrated ammonium hydroxide and subsequently aqueous potassium hydroxide followed by isolation, drying, and concentration of the organic layer gives 1-[p-aminophenyl)sulfonyl]-4-(m-chlorophenyl)piperazine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
TiCl3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+](C1C=CC(S([N:13]2[CH2:18][CH2:17][N:16]([C:19]3[CH:24]=[CH:23][CH:22]=[C:21]([Cl:25])[CH:20]=3)[CH2:15][CH2:14]2)(=O)=O)=CC=1)([O-])=O.[OH-].[NH4+].[OH-].[K+]>CCOCC.[Cl-].[Cl-].[Cl-].[Ti+3]>[Cl:25][C:21]1[CH:20]=[C:19]([N:16]2[CH2:17][CH2:18][NH:13][CH2:14][CH2:15]2)[CH:24]=[CH:23][CH:22]=1 |f:1.2,3.4,6.7.8.9|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)S(=O)(=O)N1CCN(CC1)C1=CC(=CC=C1)Cl
Name
TiCl3
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Cl-].[Cl-].[Cl-].[Ti+3]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[NH4+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
drying

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C=CC1)N1CCNCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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